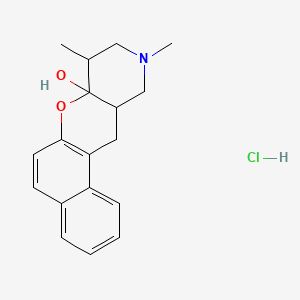
N-トリフルオロアセチルドキソルービシン
説明
N-Trifluoroacetyladriamycin is a metabolite of valrubicin. Valrubicin (N-trifluoroacetyladriamycin-14-valerate, trade name Valstar) is a chemotherapy drug used to treat bladder cancer. Valrubicin is a semisynthetic analog of the anthracycline doxorubicin, and is administered by infusion directly into the bladder. It was originally launched as Valstar in the U.S.
科学的研究の応用
水性媒体およびリポソーム封入における化学的安定性
N-トリフルオロアセチルドキソルービシンは、水性媒体およびリポソーム封入後の化学的安定性について研究されています . この研究は、さまざまな環境における化合物の挙動を理解するために不可欠であり、さまざまな用途での使用に関する情報を提供することができます。
標識化合物の合成
この化合物は、標識化ダウノルビシンおよびドキソルビシンの合成に使用されています . これらの標識化化合物は、さまざまな生化学的および医学的研究に使用されます。 しかし、体液中のトリチウムの交換により、これらの製品の使用は制限されています .
血清アルブミンとの結合
N-トリフルオロアセチルドキソルービシンとウシ血清アルブミン(BSA)およびヒト血清アルブミン(HSA)の生理学的条件における結合部位を特定するための研究が行われています . この化合物がこれらのタンパク質とどのように相互作用するかを理解することは、その潜在的な治療用途に関する洞察を提供することができます。
リポソーム製剤
N-トリフルオロアセチルドキソルービシンは、リポソーム製剤分野で潜在的な用途があります . リポソーム製剤は、皮膚科学および化粧品において特別な科学的関心を集めており、リポソーム製剤の長期間安定性の評価は不可欠です .
特性
CAS番号 |
26295-56-7 |
|---|---|
分子式 |
C29H28F3NO12 |
分子量 |
639.5 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |
InChI |
InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1 |
InChIキー |
RQIOYWADAKTIJC-QFVZNODKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-Trifluoroacetyladriamycin; NSC 283464; NSC-283464; NSC283464; AD 41; AD-41; AD41; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural differences between Doxorubicin and N-Trifluoroacetyldoxorubicin, and how do these differences affect their activity against cancer cells?
A: N-Trifluoroacetyldoxorubicin is a synthetic analog of Doxorubicin, modified at the 3'-amino group of the sugar moiety with a trifluoroacetyl group. This modification aims to improve oral bioavailability and reduce toxicity compared to Doxorubicin. While both compounds share the anthracycline core structure responsible for DNA intercalation and topoisomerase II inhibition, the added trifluoroacetyl group in N-Trifluoroacetyldoxorubicin influences its physicochemical properties, potentially affecting cellular uptake, metabolism, and ultimately, its antitumor activity. Studies have shown varying sensitivities of different cancer cell lines to N-Trifluoroacetyldoxorubicin compared to Doxorubicin, suggesting the structural modification leads to altered interactions with cellular targets or drug resistance mechanisms [, ].
Q2: How does the in vitro activity of N-Trifluoroacetyldoxorubicin compare to other Doxorubicin derivatives against human colon cancer cells?
A: Research has shown that human colon adenocarcinoma cells exhibit varying sensitivities to different Doxorubicin derivatives, including N-Trifluoroacetyldoxorubicin. One study compared the in vitro activity of several Doxorubicin analogs, including 4'-Deoxydoxorubicin, 4'-Epidoxorubicin, and 4'-O-Methyldoxorubicin, against the T219 colon cancer cell line []. While the study did not directly compare the efficacy of N-Trifluoroacetyldoxorubicin to these specific analogs, it highlighted the importance of structural modifications in modulating the drug's interaction with cancer cells and impacting its overall efficacy. This finding emphasizes the need for further research to directly compare the in vitro activity of N-Trifluoroacetyldoxorubicin to other Doxorubicin derivatives in various cancer cell lines, including a wider range of colon cancer models.
Q3: What are the challenges associated with formulating N-Trifluoroacetyldoxorubicin, and what strategies have been explored to overcome them?
A: Research indicates that N-Trifluoroacetyldoxorubicin, like many other anthracyclines, faces challenges related to stability and solubility in aqueous solutions, potentially impacting its bioavailability and therapeutic efficacy []. To address these limitations, researchers have explored various formulation strategies, such as encapsulating the drug in liposomes [] and complexing it with cyclodextrins []. These approaches aim to improve the drug's stability, solubility, and ultimately enhance its delivery to target tissues while minimizing potential side effects.
Q4: What is the metabolic fate of N-Trifluoroacetyldoxorubicin in vivo, and how does it compare to the parent compound, Doxorubicin?
A: Research utilizing radiolabeled [¹⁴C] N-Trifluoroacetyldoxorubicin in rats provided valuable insights into the drug's metabolic pathway and excretion profile []. While detailed comparisons to Doxorubicin's metabolism were not explicitly provided in the study, the identification of radioactive species in urine and tissue samples suggests potential metabolic pathways and elimination routes. Further research is crucial to elucidate the specific metabolic transformations N-Trifluoroacetyldoxorubicin undergoes, identify the enzymes involved, and compare its metabolic profile to Doxorubicin to understand potential differences in their pharmacokinetic behavior and potential toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















